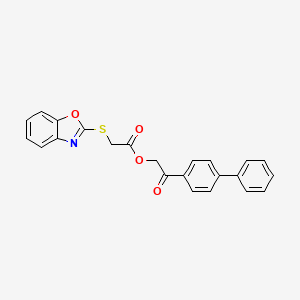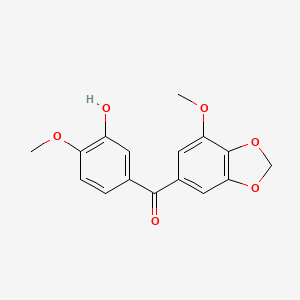
2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate is a complex organic compound that features a biphenyl group, a benzoxazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate typically involves multiple steps:
-
Formation of the Biphenyl-4-yl Intermediate: : This step involves the coupling of two phenyl rings to form the biphenyl structure. This can be achieved through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halobenzene in the presence of a palladium catalyst and a base.
-
Synthesis of the Benzoxazole Ring: : The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
-
Formation of the Ester Linkage: : The final step involves the esterification of the biphenyl-4-yl intermediate with the benzoxazole derivative. This can be done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group in the ester linkage, potentially converting it to an alcohol.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, particularly its interactions with biological macromolecules, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these activities.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the materials science industry, the compound could be used in the design of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its aromatic structure may contribute to the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which 2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The biphenyl and benzoxazole moieties could facilitate binding to hydrophobic pockets in proteins, while the ester linkage might undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzothiazol-2-ylsulfanyl)acetate: Similar structure but with a benzothiazole ring instead of benzoxazole.
2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzimidazol-2-ylsulfanyl)acetate: Contains a benzimidazole ring.
2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)propanoate: Similar structure with a propanoate ester instead of acetate.
Uniqueness
The presence of both biphenyl and benzoxazole rings in 2-(Biphenyl-4-yl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate provides a unique combination of structural features that can influence its chemical reactivity and biological activity. This dual aromatic system can enhance its ability to interact with various targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H17NO4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C23H17NO4S/c25-20(18-12-10-17(11-13-18)16-6-2-1-3-7-16)14-27-22(26)15-29-23-24-19-8-4-5-9-21(19)28-23/h1-13H,14-15H2 |
InChI Key |
VQWSMQVRXXDHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11054531.png)
![4-bromo-2-[(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl]phenol](/img/structure/B11054553.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B11054560.png)
![1'-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11054566.png)
![8-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11054571.png)

![3-({[1-(4-Fluorobenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11054584.png)
![3-(3,4-dimethoxyphenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054589.png)
![9-(4-fluorophenyl)-4-(methoxymethyl)-6-methyl-1,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,11,13,15-hexaene-2,17-dione](/img/structure/B11054599.png)
methanone](/img/structure/B11054602.png)
![2-(4-chlorophenoxy)-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylacetamide](/img/structure/B11054616.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11054619.png)
![Ethyl 4-({[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioyl}amino)benzoate](/img/structure/B11054623.png)
![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054631.png)
